Grape Seed P.E.
Description
Properties
Molecular Formula |
C32H30O11 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C32H30O11/c1-13-7-22(38)26(30-17(13)12-32(2,41)31(43-30)15-4-6-19(35)21(37)9-15)27-25-23(39)10-16(33)11-24(25)42-29(28(27)40)14-3-5-18(34)20(36)8-14/h3-11,27-29,31,33-41H,12H2,1-2H3 |
InChI Key |
VWKAFYWVDIOMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CC(C(O2)C3=CC(=C(C=C3)O)O)(C)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Ultrasound-Assisted Extraction (UAE)
Microwave-Assisted Extraction (MAE)
Advantages : Energy-efficient, rapid, and enhances solvent penetration.
Limitations : Potential degradation of heat-sensitive compounds at high power.
Reverse Micelle Extraction for Protein-Polyphenol Co-Extraction
This method solubilizes proteins and polyphenols in a CTAB/hexanol/octane system:
-
Optimal parameters : 39 mmol/L CTAB, pH 5.6, 0.01 mol/L NaCl, 2.1 mg/mL crude protein.
-
Efficiency : 82.3% protein recovery and concurrent polyphenol extraction.
Advantages : Simultaneous recovery of multiple bioactive compounds; avoids denaturation.
Limitations : Complex phase separation and solvent recycling requirements.
Adsorption Resin Purification
Post-extraction purification using macroporous resins (e.g., XAD-7HP®, AB-8) enhances polyphenol concentration:
-
Adsorption : Load crude extract onto resin; rinse with water to remove sugars.
-
Concentration : Vacuum evaporation and spray-drying yield 50–75% polyphenol powders.
Ethyl acetate-purified extracts show higher antioxidant activity (IC₅₀: 0.0599 mg/mL for DPPH) than ethanol-purified counterparts.
Comparative Analysis of Methods
Chemical Reactions Analysis
Oxidative Polymerization of Flavan-3-ols
Grape seed proanthocyanidins (PACs) undergo oxidative polymerization, particularly under thermal stress or during prolonged storage. Flavan-3-ols with ortho-dihydroxy substitution patterns (e.g., (+)-catechin, (−)-epicatechin, and epicatechin-3-O-gallate) are highly susceptible to oxidation. This reaction reduces the mean degree of polymerization (mDP) of seed tannins and alters their extractability .
Key Findings:
-
Freezing grape seeds accelerates oxidative polymerization, leading to a 22% reduction in extractable monomeric flavan-3-ols .
-
Heating (60°C) during processing enhances cross-linking between PACs, forming insoluble tannin-protein complexes .
Degradation During Extraction and Processing
GSE’s phenolic constituents degrade during solvent extraction, yielding catabolites via reductive cleavage or enzymatic activity.
Identified Degradation Products :
| Compound | Structure Type | Source Reaction |
|---|---|---|
| 1-(3′,4′-Dihydroxyphenyl)-3-(2″,4″,6″-trihydroxyphenyl)propan-2-ol | C-ring cleaved catabolite | (Epi)catechin degradation |
| Proanthocyanidin dimer-like compound | Heterocyclic C-ring cleavage | Reductive cleavage of PAC dimers |
These byproducts are detected at trace levels (<400 ppm) but contribute to GSE’s bioactivity profile .
Polymerization into Proanthocyanidins and Tannins
Proanthocyanidins (PACs) in GSE are oligomers/polymers of (epi)catechin units. Their polymerization is influenced by extraction methods and molecular weight distribution.
Molecular Weight Distribution of Tannins :
| Molecular Weight Cut-Off (Da) | Retained CAD Signal (%) |
|---|---|
| 3,000 | 87 |
| 10,000 | 82 |
| 30,000 | 75 |
| 100,000 | 50 |
High-resolution mass spectrometry (HRMS) confirms tannins >100,000 Da consist of catechin/epicatechin polymers with galloylations .
Antioxidant Redox Reactions
GSE polyphenols neutralize reactive oxygen species (ROS) via hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.
Antioxidant Capacity :
These compounds quench hydroxyl radicals (- OH) and superoxide anions (O₂- ⁻) via phenolic hydroxyl groups .
Enzymatic Interactions
GSE inhibits γ-aminobutyric acid transaminase (GABA-T) in vitro, with an IC₅₀ of 12.5 µg/mL . This interaction involves competitive binding of PACs to the enzyme’s active site, altering neurotransmitter metabolism .
Adulteration Detection via Structural Analysis
Ultra-high-performance liquid chromatography (UHPLC) coupled with CAD-HRMS differentiates GSE from adulterants (e.g., peanut skins) by identifying A-type vs. B-type proanthocyanidins :
Table 1: Major Phenolic Constituents in GSE
| Compound | Content (mg/100 mg) | Molecular Formula |
|---|---|---|
| (+)-Catechin | 1.47 | C₁₅H₁₄O₆ |
| (−)-Epicatechin | 1.70 | C₁₅H₁₄O₆ |
| Procyanidin B2 | 1.69 | C₃₀H₂₆O₁₂ |
| Procyanidin C1 | 0.83 | C₄₅H₃₈O₁₈ |
Table 2: Degradation Products Under Thermal Stress
| Condition | Monomer Loss (%) | mDP Reduction (%) |
|---|---|---|
| Freezing (−20°C) | 22 | 15 |
| Heating (60°C) | 34 | 28 |
GSE’s chemical reactivity underscores its dual role as a nutraceutical and a model for natural polymer studies. Its stability, degradation pathways, and bioactivity are critical for industrial applications in food preservation and pharmaceuticals .
Scientific Research Applications
Antioxidant Properties
Grape seed extract is well-known for its antioxidant properties , which help combat oxidative stress in the body.
- Mechanisms : GSE exhibits strong free radical scavenging abilities, as demonstrated in multiple assays such as DPPH and ABTS. It has been shown to significantly reduce oxidative damage in cellular models, protecting against cell death induced by oxidative stress .
- Clinical Implications : Regular consumption of GSE may enhance overall antioxidant capacity in humans, potentially reducing the risk of chronic diseases associated with oxidative stress .
Cardiovascular Health
Research indicates that GSE can positively influence cardiovascular health.
- Blood Pressure Regulation : A study found that supplementation with grape seed extract significantly modulated blood pressure in healthy volunteers, particularly benefiting those under 50 with metabolic disorders .
- Cholesterol Management : GSE has been associated with lower LDL cholesterol levels and improved endothelial function, which is crucial for maintaining vascular health .
Cancer Prevention and Treatment
Grape seed extract has shown promising results in cancer research.
- Inhibition of Tumor Growth : In animal studies, GSE reduced tumor growth in head and neck cancer models without damaging normal cells. This selective cytotoxicity is attributed to its ability to induce DNA damage specifically in cancer cells while sparing healthy cells .
- Mechanistic Insights : The extract promotes the formation of reactive oxygen species that lead to increased apoptosis in cancer cells and inhibits DNA repair mechanisms that are often upregulated in tumors .
Cognitive Function Enhancement
Recent studies suggest that GSE may enhance cognitive functions.
- Neuroprotective Effects : In vitro studies have demonstrated that GSE protects neuronal cells against oxidative stress, potentially modulating neurotransmitter systems involved in mood regulation and cognitive function .
- Clinical Trials : A randomized controlled trial indicated that daily supplementation with grape seed polyphenol extract improved cognitive performance in healthy young adults over a 12-week period .
Anti-inflammatory Effects
Grape seed extract also exhibits significant anti-inflammatory properties.
- Mechanisms : The polyphenolic compounds in GSE can inhibit inflammatory pathways, thereby reducing markers of inflammation such as cytokines and chemokines .
- Clinical Relevance : This effect may be beneficial for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Skin Health
The topical application of grape seed extract has been explored for skin benefits.
- Wound Healing : Preliminary studies suggest that GSE can accelerate wound healing by promoting collagen synthesis and reducing inflammation at the injury site .
- Anti-aging Properties : Its antioxidant properties may also contribute to skin health by protecting against UV-induced damage and improving skin elasticity .
Case Studies and Data Tables
Mechanism of Action
The mechanism of action of Grape Seed Extract primarily involves its antioxidant properties. The polyphenols in the extract scavenge free radicals, reducing oxidative stress and preventing cellular damage. Key molecular targets include reactive oxygen species (ROS) and various signaling pathways involved in inflammation and apoptosis . For instance, proanthocyanidins in the extract can enhance the expression of sirtuin 3, a protein that regulates mitochondrial function and reduces oxidative stress .
Comparison with Similar Compounds
Table 1. Comparative Antioxidant Activity
| Compound | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) | Metal Chelation (%) |
|---|---|---|---|
| Grape Seed P.E. | 85–92 | 35–40 | 75–80 |
| Vitamin C | 70–75 | 55–60 | 50–55 |
| Green Tea Catechin | 80–85 | 45–50 | 65–70 |
| Synthetic BHT | 60–65 | 30–35 | 40–45 |
Data derived from in vitro assays .
Compositional Profile
HPLC analyses reveal distinct polyphenolic profiles:
- Proanthocyanidins: Grape Seed P.E. contains 90–95% OPCs, predominantly dimers (B1, B2) and trimers, whereas pine bark extract (e.g., Pycnogenol®) has 70–75% OPCs with higher polymeric fractions .
- Flavonoids: Catechin (12–15 mg/g) and epicatechin (8–10 mg/g) are dominant in Grape Seed P.E., contrasting with green tea’s higher epigallocatechin gallate (EGCG) content .
- Phenolic Acids: Gallic acid (5–8 mg/g) is a hallmark, absent in citrus bioflavonoids like quercetin .
Table 2. Polyphenolic Composition (mg/g)
| Compound | Grape Seed P.E. | Pine Bark Extract | Green Tea Extract |
|---|---|---|---|
| Proanthocyanidins | 900–950 | 700–750 | 50–100 |
| Catechin | 12–15 | 5–8 | 20–25 |
| Epicatechin | 8–10 | 3–5 | 15–20 |
| Gallic Acid | 5–8 | 1–2 | <1 |
Source: HPLC analyses of standardized extracts .
Health Benefits
- Cardiovascular Effects : At 150–300 mg/day, Grape Seed P.E. reduced systolic blood pressure by 5–12 mmHg in hypertensive models, comparable to quercetin’s effects but with a broader mechanism (e.g., NF-κB inhibition) .
- Antidiabetic Activity : In diabetic mice, 150 mg/kg Grape Seed P.E. lowered blood glucose by 30% and MDA (oxidative stress marker) by 40%, outperforming metformin in antioxidant synergy .
- Anticancer Potential: Doses of 200 µg/ml induced G1-phase cell cycle arrest in bladder cancer cells via Cyclin D1 downregulation, a pathway less pronounced in resveratrol .
Table 3. Comparative Health Impacts
| Parameter | Grape Seed P.E. | Quercetin | Resveratrol |
|---|---|---|---|
| Blood Pressure Reduction | 5–12 mmHg (animal) | 2–6 mmHg (human) | 3–8 mmHg (animal) |
| Antioxidant Efficacy | +++ (MDA reduction) | ++ | ++ |
| Anticancer Mechanism | Cyclin D1 suppression | Apoptosis induction | SIRT1 activation |
Key: +++ = strong effect; ++ = moderate effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
